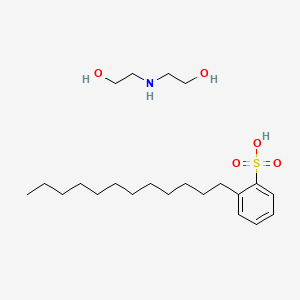
Monoethanolamine dodecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethanolamine dodecylbenzenesulfonate is a chemical compound with the molecular formula C20H37NO4S. It is commonly used as a surfactant due to its excellent cleansing, foaming, emulsifying, wetting, dispersing, and solubilizing abilities . This compound is soluble in water and is known for its stability and biodegradability .
Preparation Methods
Monoethanolamine dodecylbenzenesulfonate is typically synthesized through a sulfonation reaction using a continuous reactor, such as a falling film reactor . The process involves the reaction of dodecylbenzene with sulfur trioxide, followed by neutralization with monoethanolamine to obtain the final product . The reaction conditions include a mole ratio of sulfur trioxide to dodecylbenzene of 1:1 and a temperature range of 30-60°C .
Chemical Reactions Analysis
Monoethanolamine dodecylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce corresponding alcohols .
Scientific Research Applications
Monoethanolamine dodecylbenzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a surfactant in various reactions and processes . In biology, it is employed in the formulation of detergents and cleaning agents for laboratory use . In medicine, it is used in the preparation of pharmaceutical formulations due to its emulsifying properties . Industrially, it is utilized in the production of cleaning agents, emulsifiers, and dispersants .
Mechanism of Action
The mechanism of action of monoethanolamine dodecylbenzenesulfonate involves its ability to reduce surface tension and form micelles, which encapsulate and solubilize hydrophobic substances . This property makes it an effective surfactant for cleaning and emulsifying applications. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to the disruption of hydrophobic interactions and the stabilization of emulsions .
Comparison with Similar Compounds
Monoethanolamine dodecylbenzenesulfonate can be compared with other similar compounds such as sodium dodecylbenzenesulfonate, ammonium dodecylbenzenesulfonate, and potassium dodecylbenzenesulfonate . While all these compounds share similar surfactant properties, this compound is unique due to its specific interaction with monoethanolamine, which enhances its emulsifying and dispersing abilities .
List of Similar Compounds::- Sodium dodecylbenzenesulfonate
- Ammonium dodecylbenzenesulfonate
- Potassium dodecylbenzenesulfonate
- Calcium dodecylbenzenesulfonate
- Magnesium dodecylbenzenesulfonate
Properties
Molecular Formula |
C22H41NO5S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-dodecylbenzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H30O3S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;6-3-1-5-2-4-7/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5-7H,1-4H2 |
InChI Key |
HXDXZZNFARDZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















